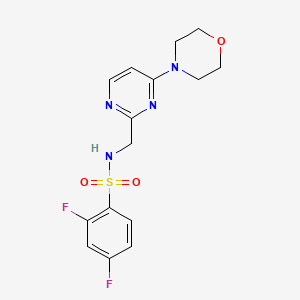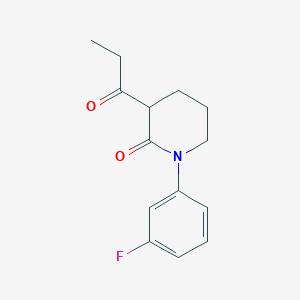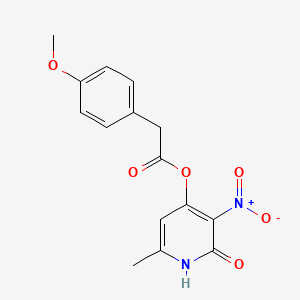
N-Benzyl-6-chloro-nicotinamide
Overview
Description
“N-Benzyl-6-chloro-nicotinamide” is a chemical compound with the molecular formula C13H11ClN2O . It is a derivative of nicotinamide, which is a form of vitamin B3 .
Molecular Structure Analysis
The molecular structure of “N-Benzyl-6-chloro-nicotinamide” consists of a benzyl group (C6H5CH2-) attached to a 6-chloro-nicotinamide core . The molecular weight of the compound is 246.69 .Scientific Research Applications
- Studies suggest that N-Benzyl-6-chloro-nicotinamide disrupts bacterial cell membranes and interferes with essential cellular processes, making it a potential candidate for novel antimicrobial agents .
- Researchers are investigating its potential as an adjunct therapy for managing inflammatory diseases .
- Researchers are exploring its potential as a neuroprotective agent to prevent or slow down neurodegeneration .
Antibacterial and Antibiofilm Properties
Anti-Inflammatory Effects
Anticancer Potential
Neuroprotective Properties
Metabolic Disorders and Obesity
Photodynamic Therapy (PDT)
Future Directions
Mechanism of Action
Target of Action
N-Benzyl-6-chloro-nicotinamide is a derivative of nicotinamide, also known as vitamin B3 . Nicotinamide plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . Therefore, the primary targets of N-Benzyl-6-chloro-nicotinamide are likely to be the same as those of nicotinamide, including enzymes involved in NAD+ synthesis and utilization .
Mode of Action
Nicotinamide is known to influence human DNA repair and cellular stress responses
Biochemical Pathways
Nicotinamide, the parent compound of N-Benzyl-6-chloro-nicotinamide, is involved in several biochemical pathways. It plays a key role in the NAD salvage pathway, where it is converted into nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT) . This process is crucial for maintaining cellular NAD+ levels, which are essential for energy production and other metabolic processes . It’s reasonable to hypothesize that N-Benzyl-6-chloro-nicotinamide might affect similar pathways.
Result of Action
Based on the known effects of nicotinamide, it could potentially influence dna repair mechanisms, cellular stress responses, and nad+ synthesis . These effects could have various downstream impacts, including potential neuroprotective benefits .
properties
IUPAC Name |
N-benzyl-6-chloropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-7-6-11(9-15-12)13(17)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNLXSVLOIAAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-6-chloro-nicotinamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2757046.png)
![4-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]morpholine](/img/structure/B2757047.png)



![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2757055.png)
![2-Amino-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2757056.png)

![2,4-dichloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2757060.png)
![3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2757061.png)

![2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B2757065.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2757066.png)
![2-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2757069.png)